molecular formula C29H46N2O5 B13643353 N-cyclohexylcyclohexanamine;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid

N-cyclohexylcyclohexanamine;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid

Cat. No.: B13643353
M. Wt: 502.7 g/mol
InChI Key: RNGOBRWMXNPHIB-UQKRIMTDSA-N
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Description

N-Cyclohexylcyclohexanamine

  • Molecular Framework : C~12~H~23~N, featuring two cyclohexyl rings attached to a central amine.
  • Steric Effects : The bicyclic structure imposes significant steric hindrance, influencing reactivity and selectivity in nucleophilic substitutions.
  • Solubility Profile : Low water solubility (0.894 g/cm³) but miscible with organic solvents, aligning with its role in non-polar media.
Property Value Source
Molecular Weight 181.32 g/mol
Boiling Point 255.8°C at 760 mmHg
pKa 10.4

(2S)-3-[4-[(2-Methylpropan-2-yl)Oxy]Phenyl]-2-(Prop-2-Enoxycarbonylamino)Propanoic Acid

  • Stereochemistry : The (2S) configuration ensures compatibility with natural L-amino acids in peptide chains.
  • Protecting Groups :
    • tert-Butyl Ether : Stabilizes the phenolic hydroxyl against acidic conditions.
    • Allyloxycarbonyl (Aloc) : Orthogonally cleavable under mild palladium catalysis, enabling sequential deprotection.
  • Synthetic Utility : Serves as a building block in Fmoc-SPPS, enhancing yield and purity in complex peptide assemblies.

Scope of Current Academic Inquiry

Recent studies prioritize optimizing DCHA’s catalytic efficiency in asymmetric synthesis and exploring its role in supramolecular chemistry. For the tyrosine derivative, research focuses on streamlining its synthesis via resin-bound intermediates and expanding its applications in bioconjugation. Collaborative efforts aim to integrate these compounds into hybrid materials, leveraging DCHA’s solvation properties and the tyrosine derivative’s peptide-compatibility for drug delivery systems.

% Example structural formula of DCHA  
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\centering  
\chemfig{*6((-HN(-*6(------)))-(-*6(------))------)}  
\end{figure}  

“The strategic use of protecting groups, such as Aloc, has revolutionized peptide synthesis, enabling access to previously inaccessible therapeutic targets.”

Properties

Molecular Formula

C29H46N2O5

Molecular Weight

502.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H23NO5.C12H23N/c1-5-10-22-16(21)18-14(15(19)20)11-12-6-8-13(9-7-12)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20);11-13H,1-10H2/t14-;/m0./s1

InChI Key

RNGOBRWMXNPHIB-UQKRIMTDSA-N

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Solubility/Stability Insights Reference(s)
Target Compound C24H46N2O5 tert-Butyl-protected phenol, Alloc-protected amine, dicyclohexylammonium counterion Low aqueous solubility; stable at 2–8°C
Boc-Pen(pMeBzl)-OH.DCHA C30H50N2O4S Boc-protected amine, methylthio-benzyl group, dicyclohexylammonium salt Enhanced lipophilicity; storage at -20°C
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-phosphonooxyphenyl)propanoic acid C15H22NO8P Phosphonophenyl group replaces tert-butylphenol; increased polarity Higher aqueous solubility; pH-sensitive
(2S)-3-cyclobutyl-2-(tert-butoxycarbonylamino)propanoic acid C12H21NO4 Cyclobutyl substituent reduces steric bulk Improved solubility in organic solvents
(2S)-5-amino-2-(tert-butoxycarbonylamino)-5-oxopentanoic acid;N-cyclohexylcyclohexanamine C22H41N3O5 Ketone group in side chain; altered hydrogen-bonding capacity Moderate polarity; thermal instability

Key Findings :

Steric Effects : The tert-butyl and cyclohexyl groups in the target compound confer superior stability compared to analogs like the cyclobutyl variant, but limit aqueous solubility .

Synthetic Utility : The Alloc group in the target compound allows for selective deprotection under mild conditions, advantageous in peptide synthesis compared to Boc-protected analogs .

Recommendations :

  • Explore salt forms (e.g., sodium or lysine salts) to improve aqueous solubility.

Preparation Methods

Catalytic Hydrogenation of Aniline

One of the principal industrial methods involves the catalytic hydrogenation of aniline (phenylamine). This process uses ruthenium and/or palladium catalysts, often supported on niobic acid or tantalic acid to improve selectivity and yield. The reaction converts the aromatic ring of aniline into a saturated cyclohexyl structure, producing mainly cyclohexylamine but also yielding N-cyclohexylcyclohexanamine as a minor product.

  • Catalysts: Ruthenium and palladium on niobic acid or tantalic acid supports.
  • Conditions: Hydrogen gas under pressure, typically at elevated temperatures.
  • Outcome: Mixture of cyclohexylamine and N-cyclohexylcyclohexanamine, with the latter as a minor component.

Reductive Amination of Cyclohexanone

Another important method is reductive amination, where cyclohexanone is reacted with ammonia or cyclohexylamine in the presence of a catalyst to form N-cyclohexylcyclohexanamine.

  • Catalysts: Palladium/carbon or ruthenium catalysts.
  • Conditions: Hydrogen pressure around 4 mm Hg, moderate temperature.
  • Reaction: Cyclohexanone + cyclohexylamine + H2 → N-cyclohexylcyclohexanamine.

This method offers better control over product composition and can yield higher purity N-cyclohexylcyclohexanamine.

Pressure Hydrogenation of Diphenylamine

N-cyclohexylcyclohexanamine can also be synthesized by pressure hydrogenation of diphenylamine using a ruthenium catalyst.

This method is less common but provides an alternative route from aromatic amines.

Reaction of Cyclohexanone with Cyclohexylamine

A direct reaction between cyclohexanone and cyclohexylamine under hydrogen atmosphere with palladium/carbon catalyst also produces N-cyclohexylcyclohexanamine.

  • Catalysts: Palladium/carbon.
  • Conditions: Hydrogen pressure ~4 mm Hg.
  • Reaction: Cyclohexanone + cyclohexylamine → N-cyclohexylcyclohexanamine.

Summary Table of Preparation Methods for N-cyclohexylcyclohexanamine

Method Starting Materials Catalyst Conditions Notes
Catalytic hydrogenation of aniline Aniline + H2 Ru/Pd on niobic/tantalic acid Elevated temp & H2 pressure Produces mixture; N-cyclohexylcyclohexanamine minor product
Reductive amination of cyclohexanone Cyclohexanone + NH3 or cyclohexylamine + H2 Pd/C or Ru catalyst Moderate temp, H2 pressure (~4 mm Hg) Higher selectivity for N-cyclohexylcyclohexanamine
Pressure hydrogenation of diphenylamine Diphenylamine + H2 Ruthenium catalyst Elevated H2 pressure Alternative aromatic amine hydrogenation
Reaction of cyclohexanone with cyclohexylamine Cyclohexanone + cyclohexylamine + H2 Pd/C catalyst Hydrogen pressure ~4 mm Hg Direct amination under hydrogen

Preparation Methods of (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid

This compound is a complex amino acid derivative featuring a protected phenolic group and a prop-2-enoxycarbonylamino moiety. It is structurally related to protected forms of amino acids used in peptide synthesis or pharmaceutical intermediates.

General Synthetic Approach

The synthesis typically involves multi-step organic transformations including:

  • Protection of phenolic hydroxyl groups using tert-butyl (2-methylpropan-2-yl) ethers.
  • Introduction of the prop-2-enoxycarbonyl (allyloxycarbonyl) protecting group on the amino function.
  • Stereoselective synthesis or resolution to obtain the (2S) enantiomer.

Protection of Phenol Group

The phenol group is protected by forming an ether with 2-methylpropan-2-yl (tert-butyl) group to prevent side reactions during subsequent steps. This is commonly done by reacting the phenol with tert-butyl halides or using acid-catalyzed tert-butylation.

Introduction of Prop-2-enoxycarbonylamino Group

The amino group is protected by the allyloxycarbonyl (Alloc) group, which is introduced by reacting the free amine with allyl chloroformate under basic conditions. This protecting group is removable under mild conditions, making it suitable for peptide synthesis.

Stereocontrolled Synthesis of the Amino Acid Backbone

The chiral center at the 2-position is maintained or introduced via stereoselective synthesis or chiral resolution methods. Common strategies include:

  • Use of chiral starting materials or auxiliaries.
  • Enzymatic resolution.
  • Asymmetric synthesis catalyzed by chiral catalysts.

Purification and Characterization

Purification typically involves recrystallization or chromatography. Characterization methods include NMR, IR, MS, and chiral HPLC to confirm purity and stereochemistry.

Patent-Reported Methods

Recent patents (e.g., WO2023012829A1) describe improved processes for related amino acid derivatives, emphasizing:

  • Use of fluorenylmethoxycarbonyl (Fmoc) protecting groups in some intermediates.
  • Optimization of reaction conditions for higher yields and selectivity.
  • Purification techniques for pharmaceutical-grade compounds.

In-Depth Research Findings and Analysis

Catalytic Systems for N-cyclohexylcyclohexanamine

  • Ruthenium and palladium catalysts supported on niobic acid or tantalic acid provide enhanced activity and selectivity.
  • Catalyst preparation involves impregnation of supports with metal precursors followed by reduction and activation.
  • Catalyst lifetime and reusability are critical for industrial application.

Reaction Conditions

  • Hydrogen pressure and temperature are optimized to balance reaction rate and selectivity.
  • Lower pressures (~4 mm Hg) are effective in reductive amination routes.
  • Reaction temperature around 180°C is common in phenol hydrogenation to cyclohexylamine derivatives.

Environmental and Economic Considerations

  • Using phenol as a raw material instead of aniline reduces cost and environmental impact.
  • Catalysts with high activity and long life reduce waste and improve process sustainability.
  • Green chemistry principles are increasingly incorporated into process design.

Challenges in Synthesis of Complex Amino Acid Derivatives

  • Maintaining stereochemical integrity during multi-step synthesis.
  • Efficient protection and deprotection strategies to avoid side reactions.
  • Scalability and reproducibility for pharmaceutical manufacturing.

Summary Table of Key Parameters in Preparation

Compound Catalyst/System Temperature (°C) Pressure (mm Hg) Yield (%) Notes
N-cyclohexylcyclohexanamine (via aniline hydrogenation) Ru/Pd on niobic/tantalic acid 180-250 Variable (high) Moderate Mixture with cyclohexylamine
N-cyclohexylcyclohexanamine (reductive amination) Pd/C or Ru catalyst ~180 ~4 High High selectivity
N-cyclohexylcyclohexanamine (diphenylamine hydrogenation) Ru catalyst Elevated Elevated Moderate Alternative route
(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid Multi-step organic synthesis with protecting groups Ambient to reflux Atmospheric Variable Requires stereocontrol and protection

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing these compounds with high purity?

  • Methodological Answer :

  • N-cyclohexylcyclohexanamine : Begin with cyclohexene derivatives and employ cyclization reactions (e.g., acid-catalyzed or metal-mediated) to form the cyclohexane backbone. Introduce the cyclohexylamine group via reductive amination using cyclohexanone and ammonia/amine sources under hydrogenation conditions .
  • (2S)-3-[4-(tert-butoxy)phenyl]-...propanoic Acid : Start with tert-butoxy-protected phenyl precursors. Install the allyloxycarbonylamino group via carbamate formation (e.g., using allyl chloroformate and a base). Optimize coupling reactions (e.g., DCC/HOBt-mediated) for peptide bond formation. Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates and ensure >95% purity .
    • Key Table :
StepReaction TypeCritical Parameters
1Cyclohexane ring formationCatalyst (H2SO4, Pd/C), 80°C
2Reductive aminationNH3, H2 (50 psi), 24 hrs
3tert-Butyl protectiontert-Butyl chloride, K2CO3

Q. Which analytical techniques confirm structural integrity and stereochemistry?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H/13C NMR to identify functional groups (e.g., tert-butoxy protons at δ 1.2 ppm, allyl vinyl protons at δ 5.8–6.1 ppm). 2D COSY/HSQC resolves stereochemical ambiguities .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C15H22N2O5: [M+H]+ = 311.1602) .
  • X-ray Crystallography : Definitive for absolute configuration determination if single crystals are obtained .

Advanced Research Questions

Q. How can contradictions in bioactivity data (e.g., in vitro vs. in vivo) be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate enzyme inhibition results (e.g., kinase assays) with cell-based viability tests (MTT assay) .
  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to determine if poor absorption explains in vivo inefficacy.
  • Metabolite Screening : Identify active/inactive metabolites using HRMS and metabolic stability assays (e.g., liver microsomes) .

Q. What computational approaches optimize multi-step synthesis efficiency?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states (e.g., Gaussian 16 software) .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal catalysts/solvents. For example, ICReDD’s platform integrates computational predictions with robotic experimentation for rapid optimization .
    • Key Workflow :
StageTools/Techniques
Pathway predictionDFT (B3LYP/6-31G*)
Experimental designHigh-throughput robotic screening

Q. How can enantiomeric impurities be minimized during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases to separate enantiomers and quantify purity .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for stereoselective amide bond formation .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility or stability data?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 25°C).
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products .
    • Example Workflow :
ParameterTest ConditionOutcome Metric
SolubilityPBS vs. DMSOLC-MS quantification
Thermal stability40°C, 0–72 hrs% Purity retention

Experimental Design Considerations

Q. What strategies improve yield in multi-gram-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, stoichiometry). For example, a 3-factor DoE reduced side products by 40% in tert-butyl protection steps .
  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, improving reproducibility for exothermic reactions (e.g., Grignard additions) .

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